molecular formula C8H5F5N2O B8797820 2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide

2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide

Cat. No. B8797820
M. Wt: 240.13 g/mol
InChI Key: VYYGIBIHKAKDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211232B1

Procedure details

In a colorless, transparent glass reaction vessel was placed a mixed solvent of 150 ml of methanol-distilled water (volume ratio 1:2) into which were dissolved beforehand 9.91 g (150 mmol) of 50% hydroxylamine aqueous solution, 99 mg (0.50 mmol) of o-phenanthroline and on purpose 86 μg (0.00068 mmol) of iron(II) chloride. Into the mixed solvent was added 10.36 g (50.0 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temperature stood at 60° C. for 6 hours and was returned to room temperature. When the reaction solution was analyzed with HPLC [column: Inertsil ODS—34.6 mm ø×250 mm (GL Sciences Inc.), mobile phase; CH3CN—H2O—10% H3PO4 500:500:10 (v/v/v), flow rate; 1.0 ml/min, detection wavelength; 225 nm, and the same conditions for Example 2 and after], it was shown that (I″) (tR 16.0 min) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 76.9%, tR 3.6 min) and 2,3-difluoro6-trifluoromethylbenzamide (III′) was produced as a byproduct (yield 8.4%, tR 4.8 min).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
9.91 g
Type
reactant
Reaction Step Two
Quantity
99 mg
Type
reactant
Reaction Step Two
Quantity
10.36 g
Type
reactant
Reaction Step Three
Name
iron(II) chloride
Quantity
86 μg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[OH:2].[NH2:3][OH:4].C1C=NC2C3N=CC=CC=3C=CC=2C=1.[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:31])[F:30])[C:21]=1[C:22]#[N:23]>[Fe](Cl)Cl.CC#N.O>[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:30])[F:31])[C:21]=1[C:22](=[N:3][OH:4])[NH2:23].[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:30])[F:31])[C:21]=1[C:22]([NH2:23])=[O:2] |f:5.6|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
9.91 g
Type
reactant
Smiles
NO
Name
Quantity
99 mg
Type
reactant
Smiles
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1
Step Three
Name
Quantity
10.36 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
Step Four
Name
iron(II) chloride
Quantity
86 μg
Type
catalyst
Smiles
[Fe](Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a colorless, transparent glass reaction vessel
DISTILLATION
Type
DISTILLATION
Details
distilled water (volume ratio 1:2) into which
CUSTOM
Type
CUSTOM
Details
was returned to room temperature

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06211232B1

Procedure details

In a colorless, transparent glass reaction vessel was placed a mixed solvent of 150 ml of methanol-distilled water (volume ratio 1:2) into which were dissolved beforehand 9.91 g (150 mmol) of 50% hydroxylamine aqueous solution, 99 mg (0.50 mmol) of o-phenanthroline and on purpose 86 μg (0.00068 mmol) of iron(II) chloride. Into the mixed solvent was added 10.36 g (50.0 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temperature stood at 60° C. for 6 hours and was returned to room temperature. When the reaction solution was analyzed with HPLC [column: Inertsil ODS—34.6 mm ø×250 mm (GL Sciences Inc.), mobile phase; CH3CN—H2O—10% H3PO4 500:500:10 (v/v/v), flow rate; 1.0 ml/min, detection wavelength; 225 nm, and the same conditions for Example 2 and after], it was shown that (I″) (tR 16.0 min) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 76.9%, tR 3.6 min) and 2,3-difluoro6-trifluoromethylbenzamide (III′) was produced as a byproduct (yield 8.4%, tR 4.8 min).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
9.91 g
Type
reactant
Reaction Step Two
Quantity
99 mg
Type
reactant
Reaction Step Two
Quantity
10.36 g
Type
reactant
Reaction Step Three
Name
iron(II) chloride
Quantity
86 μg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[OH:2].[NH2:3][OH:4].C1C=NC2C3N=CC=CC=3C=CC=2C=1.[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:31])[F:30])[C:21]=1[C:22]#[N:23]>[Fe](Cl)Cl.CC#N.O>[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:30])[F:31])[C:21]=1[C:22](=[N:3][OH:4])[NH2:23].[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:30])[F:31])[C:21]=1[C:22]([NH2:23])=[O:2] |f:5.6|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
9.91 g
Type
reactant
Smiles
NO
Name
Quantity
99 mg
Type
reactant
Smiles
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1
Step Three
Name
Quantity
10.36 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
Step Four
Name
iron(II) chloride
Quantity
86 μg
Type
catalyst
Smiles
[Fe](Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a colorless, transparent glass reaction vessel
DISTILLATION
Type
DISTILLATION
Details
distilled water (volume ratio 1:2) into which
CUSTOM
Type
CUSTOM
Details
was returned to room temperature

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06211232B1

Procedure details

In a colorless, transparent glass reaction vessel was placed a mixed solvent of 150 ml of methanol-distilled water (volume ratio 1:2) into which were dissolved beforehand 9.91 g (150 mmol) of 50% hydroxylamine aqueous solution, 99 mg (0.50 mmol) of o-phenanthroline and on purpose 86 μg (0.00068 mmol) of iron(II) chloride. Into the mixed solvent was added 10.36 g (50.0 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temperature stood at 60° C. for 6 hours and was returned to room temperature. When the reaction solution was analyzed with HPLC [column: Inertsil ODS—34.6 mm ø×250 mm (GL Sciences Inc.), mobile phase; CH3CN—H2O—10% H3PO4 500:500:10 (v/v/v), flow rate; 1.0 ml/min, detection wavelength; 225 nm, and the same conditions for Example 2 and after], it was shown that (I″) (tR 16.0 min) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 76.9%, tR 3.6 min) and 2,3-difluoro6-trifluoromethylbenzamide (III′) was produced as a byproduct (yield 8.4%, tR 4.8 min).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
9.91 g
Type
reactant
Reaction Step Two
Quantity
99 mg
Type
reactant
Reaction Step Two
Quantity
10.36 g
Type
reactant
Reaction Step Three
Name
iron(II) chloride
Quantity
86 μg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[OH:2].[NH2:3][OH:4].C1C=NC2C3N=CC=CC=3C=CC=2C=1.[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:31])[F:30])[C:21]=1[C:22]#[N:23]>[Fe](Cl)Cl.CC#N.O>[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:30])[F:31])[C:21]=1[C:22](=[N:3][OH:4])[NH2:23].[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:30])[F:31])[C:21]=1[C:22]([NH2:23])=[O:2] |f:5.6|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
9.91 g
Type
reactant
Smiles
NO
Name
Quantity
99 mg
Type
reactant
Smiles
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1
Step Three
Name
Quantity
10.36 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
Step Four
Name
iron(II) chloride
Quantity
86 μg
Type
catalyst
Smiles
[Fe](Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a colorless, transparent glass reaction vessel
DISTILLATION
Type
DISTILLATION
Details
distilled water (volume ratio 1:2) into which
CUSTOM
Type
CUSTOM
Details
was returned to room temperature

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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